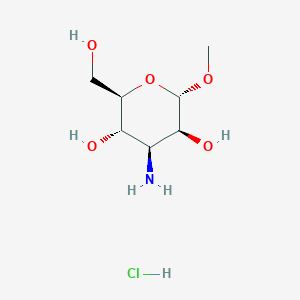

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFRURBOSLCTIW-FEFNGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a synthetic aminosugar with demonstrated potential as a potent antioxidant and an inhibitor of the enzyme catalase. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed, adaptable synthesis protocol. Furthermore, it outlines standardized experimental procedures for evaluating its biological activities, specifically its antioxidant capacity and catalase inhibition. While direct quantitative data for this specific compound is not yet widely published, this document establishes a framework for its synthesis and biological characterization, making it a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Chemical Structure and Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a water-soluble, solid compound. Its structure is characterized by a mannose pyranose ring with an amino group at the C-3 position and a methyl group at the anomeric carbon in the alpha configuration.

Chemical Structure

Caption: 2D Chemical Structure of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 14133-35-8 | [1] |

| Molecular Formula | C₇H₁₅NO₅ · HCl | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | Cl.COC1OC(CO)C(O)C(N)C1O | [1] |

| InChI Key | UMFRURBOSLCTIW-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A detailed, multi-step synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl can be achieved starting from the readily available methyl α-D-glucopyranoside. The following protocol is adapted from the work of Baer and Fischer, with improvements by Richardson, and the stereocontrolled synthesis strategies described by Crich et al.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-nitro-3-deoxy-α-D-mannopyranoside

-

Dissolve methyl α-D-glucopyranoside in distilled water.

-

Cool the solution in an ice bath and add a solution of sodium metaperiodate portion-wise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 1-2 hours at 0°C.

-

Add nitromethane to the reaction mixture, followed by the slow addition of a solution of sodium hydroxide, keeping the temperature below 10°C.

-

Allow the reaction to stir at room temperature overnight.

-

Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

-

Purify the resulting syrup by column chromatography on silica gel to yield methyl 3-nitro-3-deoxy-α-D-mannopyranoside.

Step 2: Synthesis of Methyl 3-azido-3-deoxy-α-D-mannopyranoside

-

Dissolve the 3-nitro compound in an appropriate solvent such as THF or DMF.

-

Add a suitable base (e.g., DBU) and trifluoromethanesulfonyl azide.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the 3-azido derivative.

Step 3: Synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside

-

Dissolve the 3-azido compound in methanol or ethanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Alternatively, the reduction can be carried out using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Filter the catalyst and concentrate the filtrate to obtain the crude amino compound.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude amino compound in a minimal amount of methanol.

-

Add a solution of hydrochloric acid in methanol or diethyl ether dropwise until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Biological Activity and Experimental Protocols

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl has been reported to possess antioxidant and enzyme inhibitory activities. The following sections provide standardized protocols for the quantitative assessment of these properties.

Antioxidant Activity

The antioxidant capacity can be evaluated using several common in vitro assays.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

-

Include a control (DPPH solution with solvent) and a blank (solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH, which results in an intense blue color that can be measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using a known antioxidant (e.g., Trolox or ascorbic acid) and express the results as equivalents of the standard.

-

3.1.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured.

-

Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate buffer) to obtain a specific absorbance at 734 nm.

-

Add the test compound solution to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

3.1.4. Quantitative Antioxidant Data (To be determined experimentally)

| Assay | IC₅₀ (µg/mL) | Standard Equivalent (µM TE/mg) |

| DPPH | - | - |

| FRAP | - | - |

| ABTS | - | - |

Catalase Inhibition

-

Principle: Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase activity can be measured by monitoring the rate of H₂O₂ decomposition in the presence and absence of the inhibitor.

-

Protocol:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Prepare a stock solution of catalase and the test compound in the buffer.

-

In a quartz cuvette, mix the buffer, catalase solution, and varying concentrations of the test compound.

-

Initiate the reaction by adding a known concentration of hydrogen peroxide.

-

Monitor the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the type of inhibition and the inhibition constant (Kᵢ) using graphical methods such as Lineweaver-Burk or Dixon plots.

-

3.2.1. Quantitative Catalase Inhibition Data (To be determined experimentally)

| Parameter | Value |

| Inhibition Type | - |

| Kᵢ (µM) | - |

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly elucidated for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, related aminosugars like N-acetyl-D-mannosamine are known to be key intermediates in important metabolic pathways. The sialic acid biosynthesis pathway is a prime example, where N-acetyl-D-mannosamine is a precursor to sialic acids, which are crucial for various cellular recognition and signaling events.[3][4]

Caption: Sialic acid biosynthesis pathway, a potential area of influence for aminosugars.

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl presents an interesting scaffold for further investigation, particularly concerning its antioxidant and enzyme-inhibiting properties. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound. Future studies should focus on obtaining precise quantitative data for its biological activities and exploring its potential interactions with cellular signaling pathways to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Physicochemical Properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (CAS 14133-35-8). This amino sugar derivative is a subject of interest in medicinal chemistry and drug development due to its potential antioxidant and enzyme-inhibiting activities. This document consolidates available data on its chemical structure, physical properties, and biological relevance, presenting it in a clear and accessible format for researchers and professionals in the field. All quantitative data is summarized in structured tables, and a proposed synthetic pathway is visualized.

Physicochemical Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Reference |

| CAS Number | 14133-35-8 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₅ | [1] |

| Molecular Weight | 229.66 g/mol | [1][2] |

| Melting Point | 238-240 °C | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8 °C |

Synthesis and Characterization

While a detailed, step-by-step experimental protocol for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is not explicitly available in the reviewed literature, a general synthetic route can be proposed based on established methods for the synthesis of amino sugars. A common starting material for such syntheses is a readily available monosaccharide, such as D-mannose.

A plausible synthetic pathway would involve the protection of hydroxyl groups, followed by the introduction of an amino group at the C-3 position with stereochemical control, and subsequent deprotection and salt formation. A preparative route for a similar compound, daunosamine hydrochloride, starting from methyl α-D-mannopyranoside, has been described and involves a nine-step process.[3] This suggests that the synthesis of the title compound would likely follow a multi-step pathway.

The characterization of the final compound would typically involve a suite of analytical techniques to confirm its structure and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, including the stereochemistry of the sugar ring and the position of the amino and methyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl, amine, and ether moieties.

-

Optical Rotation: To determine the specific rotation of the chiral molecule, confirming its enantiomeric purity.

Specific ¹H and ¹³C NMR data and a definitive optical rotation value for Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride were not found in the public domain literature searched.

Biological Activity and Potential Applications

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has demonstrated notable biological activities that warrant further investigation for potential therapeutic applications.

Antioxidant Properties

This compound is described as a potent antioxidant. It has been shown to protect cells from lipid peroxidation and protein oxidation by inhibiting the formation of toxic reactive oxygen species (ROS), such as hydroxyl radicals. This antioxidant activity suggests its potential use in conditions associated with oxidative stress.

Enzyme Inhibition

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is also an inhibitor of the enzyme catalase. Catalase is a crucial enzyme in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide. The inhibition of catalase by this compound may be linked to its overall antioxidant mechanism and suggests a specific molecular target. Further research into the kinetics and mechanism of this inhibition could provide valuable insights into its mode of action.

Potential in Drug Development

The dual properties of antioxidant activity and enzyme inhibition make Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride a person of interest for drug development. Its structural similarity to natural monosaccharides could facilitate its transport and interaction with biological systems. As a biochemical reagent, it is used in glycobiology research, which studies the role of sugars in biological systems.[4]

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of an amino sugar derivative from a starting monosaccharide, which could be adapted for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride.

Caption: A logical workflow for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Logical Relationship of Biological Activities

The following diagram illustrates the relationship between the chemical properties of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride and its observed biological effects.

Caption: Interplay of the biological activities of the title compound.

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a promising amino sugar derivative with demonstrated antioxidant and enzyme-inhibiting properties. While foundational physicochemical data is available, further research is required to fully elucidate its quantitative properties, establish a detailed synthetic protocol, and explore its specific mechanisms of action and potential signaling pathway involvement. This technical guide serves as a valuable resource for researchers and professionals, providing a consolidated overview of the current knowledge and highlighting areas for future investigation in the pursuit of novel therapeutic agents.

References

In-Depth Technical Guide: Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (CAS 14133-35-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride, a synthetic aminosugar with potential applications in various fields of chemical and biological research.

Physicochemical Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a white solid that is soluble in water.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 14133-35-8 | [2] |

| Molecular Formula | C₇H₁₅NO₅ · HCl | |

| Molecular Weight | 229.66 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 238-240 °C | [2] |

| Storage Temperature | 2-8 °C | |

| SMILES String | Cl.COC1OC(CO)C(O)C(N)C1O | |

| InChI Key | UMFRURBOSLCTIW-UHFFFAOYSA-N |

Synthesis and Chemical Reactions

The synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has been reported, and it is a valuable compound in organic synthesis.[3] It can serve as a precursor in the synthesis of more complex molecules, including derivatives of sialic acid and antifungal agents.[1] The amino group of this compound can undergo acylation to form N-acyl derivatives, and the carbonyl group can be reduced to form alcohols.[1] Furthermore, it can act as a glycosyl donor in glycosylation reactions for the synthesis of glycoproteins and glycolipids.[1]

Experimental Protocol: Synthesis from Methyl α-D-glucopyranoside

A detailed protocol for the synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride has been described. The overall workflow involves the periodate cleavage of methyl α-D-glucopyranoside, followed by a double Henry reaction with nitromethane.

Biological and Pharmacological Profile

Derivatives of 3-amino-3-deoxy-D-mannose have garnered interest in drug development due to their potential antimicrobial and immunomodulatory properties.[1]

Antimicrobial Activity

Studies suggest that 3-amino-3-deoxy-D-mannose hydrochloride may exhibit antimicrobial effects against certain bacterial strains by interfering with their adhesion mechanisms.[1] Aminosugars, in general, are components of aminoglycoside antibiotics, which are known to inhibit bacterial protein synthesis.[4]

The following is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Antioxidant Activity

Some reports suggest that aminated polysaccharides and their derivatives possess antioxidant properties.[5] Products from the Maillard reaction between amino acids and sugars have been shown to have antioxidative effects.[6]

The following is a generalized protocol for assessing the antioxidant activity of a compound using the DPPH assay.

Applications in Research and Development

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride and related compounds are valuable tools in glycobiology and drug discovery.[7]

-

Stereoselectivity Studies: This compound has been utilized in studies to understand the influence of nitrogen-protecting groups on the stereoselectivity of glycosylation reactions.

-

Precursor for Bioactive Molecules: As an aminosugar, it serves as a building block for the synthesis of various biologically active molecules, including analogs of natural products with potential therapeutic applications.[1]

-

Glycobiology Research: It can be used as a probe to study carbohydrate-protein interactions and the role of specific sugar residues in biological processes.[1]

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

| Safety Information | Details | Reference(s) |

| Storage Class | 11 - Combustible Solids | |

| WGK | WGK 3 |

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult primary literature and safety data sheets before conducting any experiments.

References

- 1. Buy 3-Amino-3-deoxy-D-mannose Hydrochloride | 69880-85-9 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. biosynth.com [biosynth.com]

- 4. Amino sugar - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidative properties of products from amino acids or peptides in the reaction with glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Diverse Biological Activities of Amino-Mannopyranoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological activities of amino-mannopyranoside derivatives. These compounds, structural analogues of the natural sugar mannose, have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as enzyme inhibitors, antimicrobial agents, and therapeutics for cancer and viral infections. This document collates key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in this promising field.

Enzyme Inhibition

Amino-mannopyranoside derivatives are potent inhibitors of various glycosidases, enzymes that play crucial roles in numerous biological processes. Their structural similarity to the natural substrate, mannose, allows them to bind to the active sites of these enzymes, leading to competitive inhibition. This activity is particularly notable against α- and β-mannosidases.

The inhibitory mechanism often involves the protonated amino group of the derivative forming an ion pair with a carboxyl group within the enzyme's active site, leading to strong binding.[1] The potency of this inhibition is significantly higher than that of D-mannose itself.[1]

Quantitative Data: Glycosidase Inhibition

The inhibitory activities of various amino-mannopyranoside derivatives against different glycosidases are summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for potency.

| Compound | Target Enzyme | Source | Ki (µM) | IC50 (µM) | Reference |

| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidase | Jack Beans | 1.2 - 20 | - | [1] |

| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidase | Almonds | 1.2 - 20 | - | [1] |

| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidase | Calf Liver | 1.2 - 20 | - | [1] |

| 5-amino-5-deoxy-D-mannopyranose | β-D-mannosidase | Aspergillus wentii | 1.2 - 20 | - | [1] |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidase | Jack Beans | 70 - 400 | - | [1] |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidase | Almonds | 70 - 400 | - | [1] |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidase | Calf Liver | 70 - 400 | - | [1] |

| 1,5-dideoxy-1,5-imino-D-mannitol | β-D-mannosidase | Aspergillus wentii | 70 - 400 | - | [1] |

| 6-Deoxy-DIM | AMAN-2 (α-mannosidase) | C. elegans | 0.19 | - | [2] |

| 1-deoxy-mannostatin A | α-Mannosidase | Jack Beans | Lowered 100-fold vs parent | - | [3] |

| 2-deoxy-mannostatin A | α-Mannosidase | Jack Beans | Lowered 100-fold vs parent | - | [3] |

| 3-deoxy-mannostatin A | α-Mannosidase | Jack Beans | Inactive | - | [3] |

| Amino Acid Derivatives (PPC80, 82, 84, 89, 101) | Pancreatic α-amylase | - | - | 162 - 519 | [4] |

| Amino Acid Derivatives (PPC84, 89, 101) | α-glucosidase | - | - | 51 - 353 | [4] |

Mechanism of Enzyme Inhibition

The following diagram illustrates the general competitive inhibition mechanism where an amino-mannopyranoside derivative occupies the enzyme's active site, preventing the binding of the natural substrate.

References

- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of alpha-mannosidase inhibitory activity of three deoxy derivatives of mannostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-3-deoxy-α-D-mannopyranoside Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride, a mannosamine derivative with significant potential in biomedical research. This document details its physicochemical properties, plausible synthetic routes, and key biological activities, with a focus on its role as an antioxidant and enzyme inhibitor. Experimental protocols for the evaluation of these activities are also provided.

Core Physicochemical Data

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a stable, solid compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 229.66 g/mol | [1][2][3] |

| CAS Number | 14133-35-8 | [1][2][3] |

| Empirical Formula | C₇H₁₅NO₅ · HCl | [1][2][3] |

| Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1][3] |

Synthesis and Stereoselectivity

The synthesis of 3-amino-3-deoxy-mannopyranosides requires careful stereochemical control. While a specific preparative synthesis for the α-anomer hydrochloride is not extensively detailed in publicly available literature, a general strategy can be inferred from related syntheses.

One plausible approach involves a multi-step conversion from a readily available starting material like methyl α-D-mannopyranoside.[4] Key steps would likely include the introduction of a nitrogen-containing functional group at the C3 position, followed by reduction and deprotection. The stereoselectivity of the reduction step is critical to obtaining the desired manno configuration.

Furthermore, studies on the synthesis of the β-anomer have highlighted the crucial role of the nitrogen-protecting group in directing the stereochemical outcome of glycosylation reactions.[1] This suggests that the choice of protecting group strategy is a key consideration in the synthesis of both α and β anomers of this compound.

Biological Activity and Mechanism of Action

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl has been identified as a potent antioxidant.[3] Its biological activities are primarily centered around the mitigation of oxidative stress.

Antioxidant Properties

This compound has been shown to protect cells from lipid peroxidation and protein oxidation by inhibiting the formation of toxic reactive oxygen species (ROS), such as hydroxyl radicals.[3] The presence of the amino group on the sugar ring is likely a key contributor to its antioxidant capacity. Amino sugars and amino acids can act as antioxidants through various mechanisms, including direct radical scavenging and activation of cellular antioxidant pathways.

Enzyme Inhibition

A significant aspect of its biological activity is the inhibition of the enzyme catalase.[3] Catalase is a crucial enzyme in the cellular defense against oxidative stress, as it catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase by this compound suggests a complex role in modulating cellular redox balance. The mechanism of catalase inhibition by amino-containing compounds can be multifaceted and may involve interaction with the heme active site of the enzyme.

Proposed Signaling Pathway: NRF2 Activation

While the precise signaling pathways modulated by Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl are still under investigation, its antioxidant properties suggest a potential interaction with the NRF2-KEAP1 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Amino acids have been shown to activate NRF2, leading to the upregulation of a suite of antioxidant and detoxification enzymes.[5] It is plausible that this amino sugar derivative could act as an NRF2 activator, thereby enhancing the cell's intrinsic antioxidant defenses.

Proposed NRF2 activation pathway by Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

Catalase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of the compound on catalase activity.

-

Preparation of Reagents:

-

Prepare a solution of bovine liver catalase in phosphate buffer (pH 7.0).

-

Prepare a solution of hydrogen peroxide (H₂O₂) in phosphate buffer.

-

Prepare various concentrations of the test compound.

-

-

Assay Procedure:

-

Pre-incubate the catalase solution with different concentrations of the test compound for a specified time at room temperature.

-

Initiate the enzymatic reaction by adding the H₂O₂ solution.

-

Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm over time.

-

-

Calculation:

-

The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

General experimental workflow for assessing biological activity.

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a promising compound for research in areas related to oxidative stress and enzyme inhibition. Its antioxidant properties, coupled with its ability to inhibit catalase, make it a valuable tool for studying cellular redox signaling and for the potential development of therapeutic agents targeting oxidative stress-related diseases. Further research is warranted to fully elucidate its synthetic pathways, mechanisms of action, and potential applications in drug development.

References

- 1. Methyl 3-amino-3-deoxy-a- D -mannopyranoside 14133-35-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. A preparative synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (daunosamine) hydrochloride from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into role of amino acids as antioxidants via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Amino-3-Deoxy-Mannose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 3-amino-3-deoxy-mannose derivatives, illuminating their significant potential in the development of novel therapeutics. These modified sugar molecules are demonstrating promising activity across a spectrum of applications, including antibacterial, antiviral, and anticancer agents. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of their interactions with cellular pathways.

Core Applications and Mechanisms of Action

3-Amino-3-deoxy-mannose and its derivatives are synthetic amino sugars that can interfere with various biological processes by mimicking natural mannose. Their therapeutic potential stems from their ability to act as inhibitors of glycosylation, interfere with microbial cell wall synthesis, and modulate immune responses.[1]

Anticancer Activity: Certain acylated derivatives of amino-mannose have shown significant antineoplastic properties. For instance, some compounds have demonstrated efficacy against leukemia cell lines by interfering with cellular metabolism and signaling pathways crucial for cancer cell proliferation.[2] One proposed mechanism involves the inhibition of N-linked glycosylation, a critical process for the proper folding and function of many receptor tyrosine kinases (RTKs) that drive cancer progression.[3] Disruption of this process can lead to the retention of RTKs in the endoplasmic reticulum and Golgi apparatus, thereby reducing their signaling output through pathways like the PI3K/Akt pathway.[3][4][5]

Antibacterial Activity: The antibacterial effects of these derivatives are often attributed to their ability to disrupt the biosynthesis of essential components of the bacterial cell envelope.[6][7] For example, peptide derivatives of a 3-deoxy-D-manno-2-octulosonic acid (KDO) analogue, a sugar acid related to mannose, have been designed to inhibit lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria.[6][8] This inhibition can compromise the integrity of the outer membrane, leading to increased susceptibility to other antibiotics and ultimately, bacterial cell death.

Antiviral Activity: The antiviral potential of mannose derivatives, including 3-amino-3-deoxy-mannose analogues, often lies in their ability to interfere with the glycosylation of viral envelope proteins.[9] Many viruses, including HIV and influenza, rely on heavily glycosylated surface proteins for attachment to and entry into host cells.[9] By inhibiting the host's glycosylation machinery, these derivatives can lead to the production of non-fusogenic viral particles with reduced infectivity.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of various 3-amino-3-deoxy-mannose derivatives and related compounds.

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| 2-Acetamido-4,6-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-hex-1-en-3-ulose | Murine L1210 Leukemia | IC50 | 25 µM | [6] |

| Tetra-O-acetyl-2-epi-streptozotocin | L1210 Leukemia (in vivo) | Survival | 5/5 survivors at 35 days (50 mg/kg/day x 5) | [6] |

| Peptide derivatives of KDO analogue (compounds 17-22) | E. coli, S. typhimurium | Antibacterial | Good in vitro activity | [6][8] |

Note: This table is a compilation of available data and is not exhaustive. Further research is needed to establish a more comprehensive dataset.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-amino-3-deoxy-mannose derivatives.

Synthesis of 2-Acetamido-1,3,4-tri-O-acetyl-2-deoxy-α,β-D-mannopyranose[6][10]

This protocol describes a method to synthesize a key intermediate for the preparation of various N-acetyl-D-mannosamine derivatives.

Materials:

-

N-acetyl-D-mannosamine (ManNAc)

-

Triphenylmethyl chloride (Trityl chloride)

-

Anhydrous pyridine

-

Acetic anhydride

-

80% (v/v) Acetic acid in water

-

Ethyl acetate

-

n-Hexane

-

TLC plates

-

Pancaldi's reagent

Procedure:

-

Tritylation of ManNAc: Selectively protect the 6-hydroxyl group of ManNAc (1) with triphenylmethyl chloride in pyridine to yield 6-O-Trityl-N-Acetyl-Mannosamine (2).

-

Acetylation: Acetylate the remaining hydroxyl groups (1, 3, and 4) of compound 2 with acetic anhydride in anhydrous pyridine at 0°C to yield 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-6-otriphenylmethyl-α,β-d-mannopyranose (3).[6]

-

Detritylation: Add 1.5 g of the crude compound 3 to a round-bottom flask with 35 ml of 80% (v/v) acetic acid in water. Heat the mixture with stirring at 60°C for 4 hours.[6]

-

Monitoring: Monitor the reaction progress by TLC using a mobile phase of ethyl acetate: n-hexane (90:10). The product will have an Rf value of approximately 0.18. Visualize the spot using Pancaldi's reagent.[6]

-

Purification: After completion of the reaction, purify the product using column chromatography to obtain 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-α,β-d-mannopyranose (4). The overall yield is approximately 30-35%.[6]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[2][11][12]

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

-

3-Amino-3-deoxy-mannose derivative stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile saline or broth

Procedure:

-

Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.

-

Serial Dilution: Add 100 µL of the working solution of the test compound (at twice the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column of the dilution series.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (except for a sterility control well).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Cell Viability (MTT) Assay for Anticancer Activity[1][6][10][13][14]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Amino-3-deoxy-mannose derivative (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control to determine the IC50 value.

Visualizing Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of 3-amino-3-deoxy-mannose derivatives.

Conclusion

3-Amino-3-deoxy-mannose derivatives represent a versatile and promising class of compounds with significant potential in drug development. Their ability to interfere with fundamental biological processes such as glycosylation and cell wall biosynthesis provides a strong foundation for the development of novel anticancer, antibacterial, and antiviral therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of detailed mechanisms of action will be crucial in realizing the full therapeutic potential of this exciting class of molecules.

References

- 1. Inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]

- 3. Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of peptide derivatives of a 3-deoxy-D-manno-2-octulosonic acid (KDO) analogue as novel antibacterial agents acting upon lipopolysaccharide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic and Methodological Analysis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (CAS No. 14133-35-8). This compound is a key carbohydrate derivative with applications in synthetic carbohydrate chemistry and drug discovery. The following sections detail its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Data Not Available |

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | Data Not Available |

Note: A representative FTIR spectrum would exhibit broad O-H and N-H stretching, C-H stretching, and characteristic C-O and C-N vibrational bands in the fingerprint region. Specific peak values are not publicly available.

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 229.66 | [M+H]⁺ (Calculated for C₇H₁₆ClNO₅) |

Note: The expected mass corresponds to the protonated molecule of the hydrochloride salt.

Experimental Protocols

The following sections outline the generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of carbohydrate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including stereochemical relationships.

Methodology:

-

Sample Preparation: A 5-10 mg sample of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-dimensional proton experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Solvent suppression techniques may be employed if residual solvent signals interfere with the analyte peaks.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or water, at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.

The Antioxidant Potential of Aminosugars: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the antioxidant properties of aminosugars, their mechanisms of action, and their role in modulating cellular signaling pathways related to oxidative stress.

This technical guide provides a comprehensive overview of the antioxidant capabilities of various aminosugars, including glucosamine, chitosan, N-acetylcysteine (NAC), and their derivatives. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in combating oxidative stress-related diseases. This document summarizes quantitative antioxidant data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to Aminosugars and Oxidative Stress

Aminosugars are a class of monosaccharides where a hydroxyl group is replaced by an amino group.[1] They are integral components of various biological macromolecules, such as glycoproteins and glycosaminoglycans.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Certain aminosugars have demonstrated significant antioxidant properties, positioning them as promising candidates for therapeutic interventions aimed at mitigating oxidative damage.[2][4]

Mechanisms of Antioxidant Action

The antioxidant effects of aminosugars are multifaceted and can be broadly categorized into direct and indirect mechanisms.

Direct Radical Scavenging: Some aminosugars can directly neutralize free radicals. For instance, chitosan and its derivatives have been shown to scavenge hydroxyl radicals and superoxide anions.[3][5] The free amino and hydroxyl groups in the chitosan structure are thought to be responsible for this activity.[5]

Indirect Antioxidant Effects:

-

Precursor to Glutathione (GSH): N-acetylcysteine (NAC) is a well-established antioxidant that primarily acts as a precursor to L-cysteine, which is a crucial component for the synthesis of glutathione (GSH).[6][7] GSH is a major intracellular antioxidant that plays a vital role in detoxifying ROS and protecting cells from oxidative damage.[6][7]

-

Modulation of Signaling Pathways: Aminosugars can influence cellular signaling pathways involved in the oxidative stress response. Glucosamine and chitosan have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and oxidative stress.[8][9][10] Additionally, some aminosugars can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and detoxification enzymes.[8][11] Glucosamine has also been found to modulate the Akt/mTOR signaling pathway, which is involved in cell survival and response to oxidative stress.[6][12]

Quantitative Antioxidant Activity of Aminosugars

The antioxidant capacity of aminosugars can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Glucosamine

| Assay | IC50 / Activity | Reference |

| DPPH Radical Scavenging | IC50: 21.32 mM | [7] |

| Hydroxyl Radical Scavenging | IC50: 14.04 mM | [7] |

| Superoxide Radical Scavenging | IC20: 47.67 mM | [7] |

| Ferric Reducing Antioxidant Power (FRAP) | 0.046 mM Trolox equivalent | [7] |

| Oxygen Radical Absorbance Capacity (ORAC) | 0.001 mM Trolox equivalent | [7] |

Table 2: In Vitro Antioxidant Activity of Chitosan and its Derivatives

| Compound | Assay | IC50 / Activity | Reference |

| Chitosan Nanoparticles | DPPH Radical Scavenging | IC50: 261 µg/mL | [11] |

| Chitooligosaccharides (10-100 kDa) | Cytotoxicity (HepG2) | IC50: 1.56 µg/mL | [3] |

| Chitooligosaccharides (10-100 kDa) | Cytotoxicity (HCT-116) | IC50: 1.84 µg/mL | [3] |

| Chitooligosaccharides (10-100 kDa) | Cytotoxicity (MCF7) | IC50: 2.21 µg/mL | [3] |

Note: The antioxidant activity of chitosan can be influenced by factors such as its molecular weight and degree of deacetylation.[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro and cellular assays used to evaluate the antioxidant properties of aminosugars.

In Vitro Antioxidant Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Test sample dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol (spectrophotometric grade)

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the test sample and the positive control.

-

In a 96-well microplate or cuvettes, add a specific volume of the sample or standard to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

-

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Test sample dissolved in a suitable solvent

-

Positive control (e.g., Trolox)

-

Ethanol or phosphate-buffered saline (PBS)

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test sample or standard to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

4.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Test sample dissolved in a suitable solvent

-

Standard solution of known Fe²⁺ concentration (e.g., ferrous sulfate)

-

-

Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a set time (e.g., 4 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of the Fe²⁺ standard.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (a peroxyl radical initiator)

-

Test sample and positive control (e.g., quercetin)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well microplate and allow them to attach and grow to confluency.

-

Wash the cells with PBS.

-

Treat the cells with the test sample or control for a specific period (e.g., 1 hour).

-

Add the DCFH-DA solution to the cells and incubate. DCFH-DA is taken up by the cells and deacetylated to the non-fluorescent DCFH.

-

Add the AAPH solution to induce oxidative stress. The peroxyl radicals generated by AAPH oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

-

The antioxidant activity is determined by the ability of the sample to suppress the AAPH-induced fluorescence. The results are often expressed as quercetin equivalents.[8][13][14]

-

Signaling Pathways Modulated by Aminosugars

Aminosugars exert some of their antioxidant effects by modulating key signaling pathways involved in the cellular response to oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is activated by oxidative stress. Glucosamine has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-oxidant genes.[9][10] This inhibition can occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9]

Caption: Glucosamine inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Chitosan and its derivatives have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8][11]

Caption: Chitosan activates the Nrf2 antioxidant response pathway.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Oxidative stress can both activate and be regulated by this pathway. Glucosamine has been shown to suppress oxidative stress by blocking the ROS/Akt/mTOR signaling pathway, which can lead to the induction of protective autophagy.[6][12]

Caption: Glucosamine modulates the Akt/mTOR pathway in oxidative stress.

Conclusion and Future Directions

Aminosugars represent a diverse group of compounds with significant antioxidant potential. Their mechanisms of action, which include direct radical scavenging and modulation of key cellular signaling pathways, make them attractive candidates for the development of novel therapeutics for oxidative stress-related diseases. The data and protocols presented in this guide provide a foundation for further research in this promising area.

Future research should focus on:

-

Comparative studies: Directly comparing the antioxidant efficacy of a wider range of aminosugars and their derivatives under standardized conditions.

-

In vivo studies: Translating the promising in vitro findings into animal models of oxidative stress-related diseases.

-

Structure-activity relationship studies: Elucidating the specific structural features of aminosugars that contribute to their antioxidant activity to enable the design of more potent derivatives.

-

Clinical trials: Evaluating the safety and efficacy of promising aminosugar-based therapies in human subjects.

By continuing to explore the antioxidant properties of aminosugars, the scientific community can unlock their full therapeutic potential for the prevention and treatment of a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Randomized Trial of Glucosamine and Chondroitin Supplementation on Inflammation and Oxidative Stress Biomarkers and Plasma Proteomics Profiles in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucosamine mitigates hyperglycemic-induced oxidative stress via the SIRT1 pathway in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosamine suppresses oxidative stress and induces protective autophagy in osteoblasts by blocking the ROS/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosamine attenuates alcohol-induced acute liver injury via inhibiting oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Nrf2-mediated phase II detoxifying/antioxidant enzymes in vitro by chitosan-caffeic acid against hydrogen peroxide-induced hepatotoxicity through JNK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular mechanisms of mTOR regulation by stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidative properties of products from amino acids or peptides in the reaction with glucose [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a synthetically versatile amino sugar derivative that serves as a crucial building block in carbohydrate chemistry. Its strategic placement of an amino group at the C-3 position of a mannose scaffold makes it an invaluable precursor for the synthesis of a wide array of complex glycans, glycoconjugates, and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutics and research tools.

Physicochemical Properties

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a stable, solid compound.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14133-35-8 | [1] |

| Molecular Formula | C₇H₁₅NO₅ · HCl | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Melting Point | 238-240°C | [2] |

Synthesis and Manufacturing

The synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is a multi-step process that typically starts from a readily available monosaccharide, such as methyl α-D-glucopyranoside. The key strategic step involves the introduction of a nitrogen-containing functionality at the C-3 position with the correct stereochemistry. A common and effective approach utilizes a nitro-aldol (Henry) reaction followed by reduction, or an azido-displacement reaction followed by reduction.

Synthetic Pathway Overview

A well-established synthetic route commences with methyl α-D-glucopyranoside, proceeding through a 3-nitro intermediate, which is then converted to the target 3-amino compound. An alternative and often preferred method involves the synthesis of a 3-azido derivative, which can be efficiently reduced to the desired amine. The azido route is favored for its high stereoselectivity and the stability of the azide intermediate.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

This procedure is adapted from the method described by Baer and Fischer.

-

Periodate Oxidation: Methyl α-D-glucopyranoside is treated with sodium metaperiodate in an aqueous solution at low temperatures (<10°C) to cleave the C3-C4 bond, yielding a dialdehyde intermediate.[3]

-

Henry Reaction: The resulting dialdehyde is subjected to a double Henry reaction with nitromethane in the presence of a base like sodium methoxide. This intramolecular cyclization stereoselectively forms the 3-nitro-3-deoxy-mannopyranoside ring structure.

The following protocol for the preparation of the hydrochloride salt is based on the work of Crich et al.[3]

-

A solution of methyl α-D-glucopyranoside (25 g) in iced water (30 mL) is treated with sodium metaperiodate (55 g) added slowly over 30 minutes, maintaining the temperature below 10°C.

-

The reaction mixture is stirred for an additional hour.

-

The formic acid generated is carefully neutralized with sodium bicarbonate (10 g).

-

The mixture, containing precipitated sodium iodate, is poured into ethanol (150 mL).

-

The precipitate is filtered and washed with ethanol (100 mL).

-

The filtrate is concentrated under vacuum at a temperature below 10°C.

-

The residual syrup is taken up in ethanol to yield the crude product.

This procedure details the conversion of the amino sugar hydrochloride to the corresponding azide.[3]

-

To a stirred mixture of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl (3.4 g, 15 mmol), Na₂CO₃ (3.2 g, 30 mmol), and CuSO₄·5H₂O (50 mg) in dry methanol (100 mL), a solution of trifluoromethanesulfonyl azide in dichloromethane is added over 6 hours using a syringe pump.

-

The trifluoromethanesulfonyl azide solution is prepared from sodium azide (8 g, 123 mmol) and triflic anhydride (4.1 mL, 25 mmol) in dichloromethane (50 mL).

The final step involves the reduction of the azido group to an amine, which can be achieved through various methods. Catalytic hydrogenation is a common and efficient method.

-

Catalytic Hydrogenation: The methyl 3-azido-3-deoxy-α-D-mannopyranoside is dissolved in a suitable solvent such as methanol or ethanol.

-

A catalytic amount of palladium on carbon (Pd/C, typically 10%) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The filtrate is then treated with a stoichiometric amount of hydrochloric acid (e.g., HCl in ether or methanol) to precipitate the hydrochloride salt.

-

The product is collected by filtration and dried under vacuum.

Spectroscopic Data

The structural confirmation of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl and its intermediates is achieved through standard spectroscopic techniques.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |

| Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl | Data not available in search results. | Data not available in search results. | Expected [M+H]⁺: 194.10 |

| Methyl 3-azido-3-deoxy-α-D-mannopyranoside | Data not available in search results. | Data not available in search results. | Expected [M+Na]⁺: 242.08 |

Note: Detailed, experimentally obtained spectroscopic data for the title compound and its immediate precursors were not available in the performed searches. The mass spectrometry values are calculated based on the molecular formulas.

Applications in Carbohydrate Chemistry

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is a valuable building block due to the presence of a reactive amino group, which allows for a variety of chemical modifications.

Building Block for Complex Carbohydrates

The primary application of this compound is as a precursor for the synthesis of more complex oligosaccharides and glycoconjugates. The amino group can be acylated, alkylated, or used in the formation of glycosidic linkages after suitable protection of other hydroxyl groups. The stereoselective synthesis of 3-amino-3-deoxy-β-mannopyranosides is of particular importance, and the choice of the nitrogen protecting group has been shown to be critical for achieving high β-selectivity in glycosylation reactions.[3]

Precursor for Bioactive Molecules

Derivatives of 3-amino-3-deoxy-mannose are found in a number of natural products with important biological activities. For instance, mycosamine (3-amino-3,6-dideoxy-D-mannose) is a component of the antifungal agent Amphotericin B. Synthetic access to such amino sugars is crucial for the development of new antibiotics and other therapeutic agents.

While direct involvement in specific signaling pathways has not been prominently reported, derivatives of this amino sugar may be designed to interact with carbohydrate-binding proteins (lectins) or enzymes involved in glycan processing, thereby modulating cellular signaling events. Some studies have suggested that derivatives of mannose possess antioxidant properties.[4]

Conclusion

Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl is a cornerstone intermediate in the field of synthetic carbohydrate chemistry. Its well-defined structure and the reactivity of its amino functionality provide a versatile platform for the construction of complex and biologically relevant molecules. The synthetic routes outlined in this guide, particularly those employing an azido intermediate, offer reliable access to this valuable compound. Further research into the applications of its derivatives is poised to yield novel therapeutic agents and sophisticated tools for glycobiology research.

References

Methodological & Application

Application Note: Multi-Step Synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl from D-mannose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multi-step synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride, a valuable amino sugar derivative, starting from the readily available carbohydrate D-mannose. The synthetic strategy involves a seven-step sequence: Fischer glycosidation, selective protection of hydroxyl groups, oxidation, stereoselective reductive amination, deprotection, and final salt formation. This document offers comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to guide researchers in the successful synthesis of this important chemical entity.

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a synthetic amino sugar of significant interest in medicinal chemistry and drug development. Amino sugars are core components of numerous natural products, including antibiotics, and serve as versatile building blocks for the synthesis of glycoconjugates, glycopeptides, and carbohydrate-based therapeutics. The key challenge in the synthesis of this molecule from D-mannose is the stereoselective introduction of the amino functionality at the C-3 position while retaining the original manno configuration.

The protocol outlined below employs a robust and logical pathway that addresses this challenge through a sequence of protection, oxidation, and stereoselective reduction steps.

Overall Synthetic Workflow

The synthesis begins with the conversion of D-mannose to its methyl glycoside, followed by a series of protection and functional group interconversion steps to stereoselectively introduce the amine at the C-3 position. The overall process is depicted below.

Application Notes and Protocols for Glycosylation Reactions Using Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a versatile building block in carbohydrate chemistry, particularly for the synthesis of complex glycoconjugates, including glycoproteins and other biologically active molecules. The presence of the amino group at the C-3 position introduces unique stereochemical challenges and opportunities in glycosylation reactions. The strategic choice of protecting groups, especially on the nitrogen atom, is crucial for controlling the stereochemical outcome of the glycosidic bond formation, enabling either α or β-selective glycosylation.

These application notes provide detailed protocols for the preparation of 3-amino-3-deoxy-α-D-mannopyranoside-derived glycosyl donors and their subsequent use in glycosylation reactions. The protocols are based on established methodologies and highlight the influence of different nitrogen protecting groups on the stereoselectivity of the reaction.

Data Presentation: Stereoselectivity in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions with 3-amino-3-deoxy-mannopyranosyl donors is highly dependent on the nature of the protecting group on the C-3 amino function. The following table summarizes the quantitative data from glycosylation reactions using different N-protected thioglycoside donors derived from Methyl 3-amino-3-deoxy-α-D-mannopyranoside.

| Donor N-Protecting Group | Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| Phthalimido (Phth) | Phenyl 2-O-acetyl-4,6-O-benzylidene-3-deoxy-3-phthalimido-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP, Tf₂O | CH₂Cl₂ | -60 | 85 | >20:1 | [1] |

| Acetamido (Ac) | Phenyl 2-O-benzyl-3-acetamido-4,6-O-benzylidene-3-deoxy-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP, Tf₂O | CH₂Cl₂ | -60 | 78 | >20:1 | [1] |

| Benzylidene Imine | Phenyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-3-(N-benzylidene)amino-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BSP, Tf₂O | CH₂Cl₂ | -60 | 92 | 1:15 | [1] |

BSP = 1-Benzenesulfinyl piperidine; Tf₂O = Trifluoromethanesulfonic anhydride